2,4-Dibromobutyryl chloride
Overview
Description
2,4-Dibromobutyryl chloride: is an organic compound with the molecular formula C4H5Br2ClO . It is a clear, pale yellow oil with a density of 2.00 g/mL at 20°C and a boiling point of 84-87°C at 8 Torr . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Scientific Research Applications
2,4-Dibromobutyryl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
2,4-Dibromobutyryl chloride is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment is advised .
Biochemical Analysis
Biochemical Properties
2,4-Dibromobutyryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of anti-inflammatory and analgesic agents . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the preparation of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are known for their anti-inflammatory properties . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on the enzymes and proteins, leading to the formation of stable complexes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions at the molecular level result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and alterations in cellular function. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can induce toxic effects, including severe oxidative stress, cellular damage, and even cell death . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can affect metabolic flux and alter the levels of metabolites within cells, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including its hydrophobicity and ability to form covalent bonds with cellular components.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its biochemical effects . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,4-Dibromobutyryl chloride can be synthesized through the bromination of butyryl chloride. The reaction typically involves the addition of bromine to butyryl chloride in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 4 positions of the butyryl chloride molecule .
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
2,4-Dibromobutyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction Reactions: It can be reduced to 2,4-dibromobutyric acid using reducing agents like lithium aluminum hydride.
Hydrolysis: It hydrolyzes in the presence of water to form 2,4-dibromobutyric acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is conducted in anhydrous ether under reflux conditions.
Hydrolysis: The reaction with water is usually carried out at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,4-dibromobutyramides, 2,4-dibromobutyl ethers, and 2,4-dibromobutyl thiols are formed.
Reduction Product: 2,4-Dibromobutyric acid.
Hydrolysis Product: 2,4-Dibromobutyric acid and hydrochloric acid.
Mechanism of Action
The mechanism of action of 2,4-dibromobutyryl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
- 2,4-Dibromobutyric acid
- 2,4-Dibromobutanoyl chloride
- 2,4-Dibromobutylamine
- 2,4-Dibromobutyl alcohol
Comparison:
2,4-Dibromobutyryl chloride is unique due to its reactivity as an acylating agent, making it valuable in organic synthesis. Compared to 2,4-dibromobutyric acid, it is more reactive and can form a wider range of derivatives. Its chloride group makes it more versatile in substitution reactions compared to 2,4-dibromobutylamine and 2,4-dibromobutyl alcohol .
Properties
IUPAC Name |
2,4-dibromobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2ClO/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYWUZERABRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403002 | |
Record name | 2,4-Dibromobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82820-87-9 | |
Record name | 2,4-Dibromobutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82820-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromobutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromobutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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